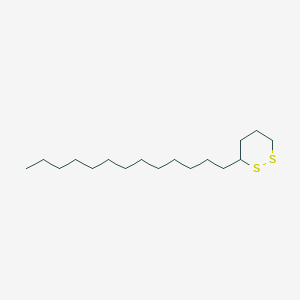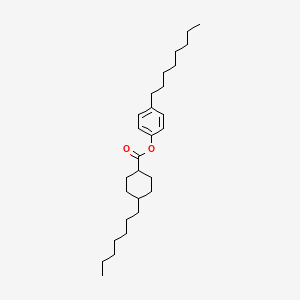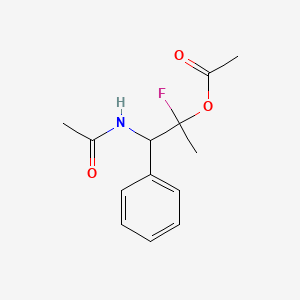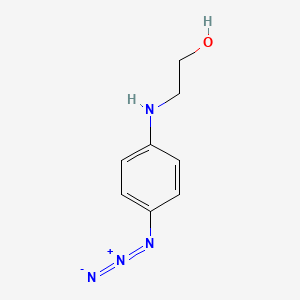
2-(4-Azidoanilino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azidoanilino)ethan-1-ol is an organic compound that features both an azido group and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidoanilino)ethan-1-ol typically involves the reaction of 4-azidoaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Azidoanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Azidoanilino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of photo-reactive polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Azidoanilino)ethan-1-ol largely depends on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazoles, which are useful in bioconjugation and materials science. The amino alcohol moiety can interact with various biological targets, potentially affecting enzyme activity or protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the azido group.
4-Azidoaniline: Contains the azido group but lacks the ethan-1-ol moiety.
Uniqueness
2-(4-Azidoanilino)ethan-1-ol is unique due to the presence of both the azido group and the amino alcohol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
113402-88-3 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(4-azidoanilino)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-12-11-8-3-1-7(2-4-8)10-5-6-13/h1-4,10,13H,5-6H2 |
Clave InChI |
LLACFTUHMFSTAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


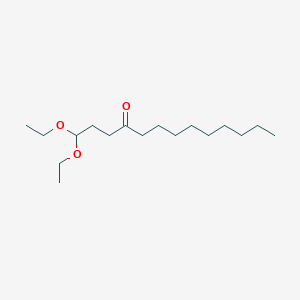


![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

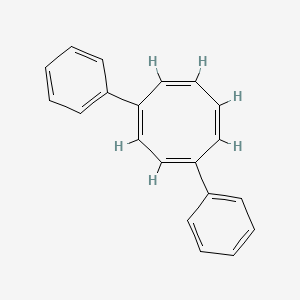
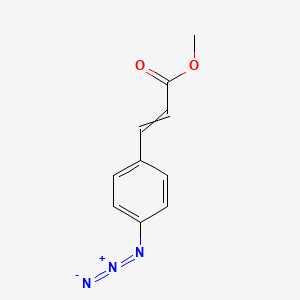

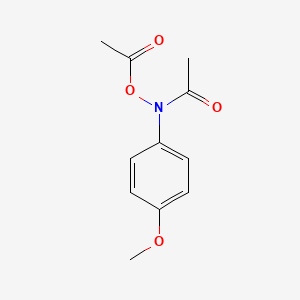
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
